molecular formula C21H18BrNO B2980349 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide CAS No. 255715-79-8

1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide

Cat. No. B2980349
CAS RN: 255715-79-8
M. Wt: 380.285
InChI Key: IMQPDMILGJECPY-UHFFFAOYSA-M
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Description

1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide, also known as FMPEB, is a chemical compound that has been widely used in scientific research. It belongs to the family of photoactivatable compounds, which can be activated by light to induce specific biological responses.

Mechanism of Action

1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide acts as a photoactivatable crosslinker, which means that it can covalently link two molecules together upon activation by light. It contains a ketone group that can undergo a photochemical reaction to form a highly reactive species that can react with nearby nucleophiles, such as amino or thiol groups. This reaction leads to the formation of a covalent bond between the two molecules, which can be used to study protein-protein interactions or to immobilize proteins onto surfaces.
Biochemical and Physiological Effects
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide has been shown to have various biochemical and physiological effects depending on the system being studied. For example, it has been used to induce neurotransmitter release in neurons, to activate ion channels in muscle cells, and to crosslink proteins in vitro. Its effects are highly dependent on the wavelength and intensity of the light used to activate it, as well as the concentration and localization of the compound.

Advantages and Limitations for Lab Experiments

The main advantage of 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide is its high spatial and temporal resolution, which allows researchers to precisely control the location and duration of its action. This is particularly useful for studying complex biological processes that involve multiple components and interactions. However, 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide also has some limitations, including its potential toxicity, the need for specialized equipment and expertise to use it, and the difficulty of interpreting the results obtained due to the complexity of the system being studied.

Future Directions

There are many potential future directions for 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide research. One area of interest is the development of new photoactivatable compounds with improved properties, such as higher efficiency, lower toxicity, and broader applicability. Another area of interest is the application of 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide in vivo, which would require the development of new delivery methods and imaging techniques. Finally, 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide could be used to study complex biological systems, such as neuronal circuits or protein networks, to gain a better understanding of their function and regulation.
Conclusion
In conclusion, 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide is a photoactivatable compound that has been widely used in scientific research to study various biological processes. Its high spatial and temporal resolution makes it a powerful tool for manipulating and controlling cellular activity. However, its potential toxicity and limitations should be taken into account when interpreting the results obtained. There are many potential future directions for 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide research, which could lead to new insights into the function and regulation of complex biological systems.

Synthesis Methods

1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide can be synthesized using a multi-step process that involves the reaction of 2-bromoacetophenone with 2-methylpyridine, followed by the reaction of the resulting intermediate with 9H-fluorene. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide has been extensively used in scientific research to study various biological processes, including neurotransmitter release, ion channel function, and protein-protein interactions. It has been used as a tool to manipulate and control cellular activity with high spatial and temporal resolution. 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide can be activated by light, which allows researchers to precisely control the location and duration of its action.

properties

IUPAC Name

1-(9H-fluoren-2-yl)-2-(2-methylpyridin-1-ium-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO.BrH/c1-15-6-4-5-11-22(15)14-21(23)17-9-10-20-18(13-17)12-16-7-2-3-8-19(16)20;/h2-11,13H,12,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQPDMILGJECPY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide

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